Product packaging for 2,3-Difluoro-4-formylbenzoic acid(Cat. No.:CAS No. 1897016-64-6)

2,3-Difluoro-4-formylbenzoic acid

Cat. No.: B1459594
CAS No.: 1897016-64-6
M. Wt: 186.11 g/mol
InChI Key: PMLLEOQJBXCPSS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.11 g/mol . Its structure features a benzoic acid core functionalized with two fluorine atoms at the 2 and 3 positions and an aldehyde group at the 4 position, providing multiple reactive sites for chemical synthesis . This compound is identified by the CAS Number 1897016-64-6 . As a multifunctional building block, it is valuable in medicinal chemistry and materials science research. The presence of both electron-withdrawing fluorine atoms and distinct functional groups makes it a key intermediate in the synthesis of more complex molecules. Related difluorobenzoic acid derivatives have been utilized in the development of potential prodrugs for antibody and gene-directed enzyme prodrug therapy, as well as in the synthesis of compounds exhibiting antimicrobial and anticancer activities . The carboxylic acid and aldehyde groups allow for further derivatization, enabling the creation of amides, esters, and imines, or participation in condensation reactions. Researchers can leverage this compound to develop novel benzisoxazole-containing derivatives and other pharmaceutically relevant structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2O3 B1459594 2,3-Difluoro-4-formylbenzoic acid CAS No. 1897016-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLLEOQJBXCPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 2,3 Difluoro 4 Formylbenzoic Acid

Reactions Involving the Aldehyde Functionality of 2,3-Difluoro-4-formylbenzoic Acid

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to participate in a variety of condensation reactions.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the aromatic ring and the fluorine atoms enhances the electrophilic character of the carbonyl carbon in the aldehyde group of this compound, making it highly susceptible to nucleophilic addition. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established behavior of aromatic aldehydes.

Nucleophiles such as organometallic reagents (Grignard and organolithium reagents), cyanide, and hydride donors readily add to the carbonyl carbon. For instance, reaction with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol after an acidic workup. Similarly, the addition of hydrogen cyanide would lead to the formation of a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Table 1: Expected Products from Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product
Hydride Sodium borohydride (B1222165) (NaBH₄) (2,3-Difluoro-4-(hydroxymethyl)phenyl)methanol
Alkyl/Aryl Phenylmagnesium bromide (PhMgBr) (2,3-Difluoro-4-(hydroxy(phenyl)methyl))benzoic acid

Condensation Reactions

The aldehyde functionality of this compound is a prime candidate for a variety of condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: Reaction with primary amines yields imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. For example, the reaction with aniline (B41778) would produce N-((4-carboxy-2,3-difluorophenyl)methylene)aniline. These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.com The reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative. The nature of the substituents on the ylide would determine the geometry of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 2,3-difluoro-4-vinylbenzoic acid.

Knoevenagel Condensation: This condensation reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. wikipedia.org This leads to the formation of an α,β-unsaturated carboxylic acid or ester. The reaction of this compound with malonic acid, for instance, would be expected to produce (E)-3-(4-carboxy-2,3-difluorophenyl)acrylic acid. organic-chemistry.org

Table 2: Examples of Condensation Reactions

Reaction Name Reagent Expected Product
Schiff Base Formation Aniline N-((4-carboxy-2,3-difluorophenyl)methylene)aniline
Wittig Reaction Methylenetriphenylphosphorane 2,3-Difluoro-4-vinylbenzoic acid

Reactions Involving the Carboxylic Acid Functionality of this compound

The carboxylic acid group is another versatile functional handle on the this compound molecule, enabling the formation of a range of important derivatives.

Esterification and Amidation Reactions

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2,3-difluoro-4-formylbenzoate. chromatographyonline.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol.

Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding amide. For example, treatment of this compound with thionyl chloride followed by reaction with ammonia (B1221849) would produce 2,3-difluoro-4-formylbenzamide.

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation in organic synthesis. For aromatic carboxylic acids, this reaction is generally difficult and often requires harsh conditions. However, the presence of certain substituents can facilitate this process. While specific studies on the decarboxylation of this compound are scarce, general principles suggest that it would be a challenging transformation. Thermal decarboxylation would likely require very high temperatures. Catalytic methods, for instance, using copper salts in quinoline, have been employed for the decarboxylation of other aromatic carboxylic acids and could potentially be applied here. masterorganicchemistry.com

Reactions Modifying the Fluorinated Aromatic Core of this compound

The difluorinated benzene (B151609) ring, while generally stable, can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the activating effect of the electron-withdrawing fluorine, aldehyde, and carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNA r): The fluorine atoms on the aromatic ring of this compound are susceptible to displacement by strong nucleophiles. The electron-withdrawing nature of the formyl and carboxyl groups, particularly from the para and ortho positions, activates the ring towards nucleophilic attack. The fluorine at the 2-position is ortho to the carboxylic acid and meta to the aldehyde, while the fluorine at the 3-position is meta to the carboxylic acid and ortho to the aldehyde. The activating effect is generally strongest for substituents ortho and para to the leaving group. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom at the 3-position, which is ortho to the strongly electron-withdrawing aldehyde group. Strong nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms under suitable conditions, typically in a polar aprotic solvent at elevated temperatures. nih.gov

Electrophilic Aromatic Substitution (EAS): In contrast to nucleophilic substitution, electrophilic aromatic substitution on the ring of this compound is expected to be difficult. The fluorine atoms and the formyl and carboxyl groups are all deactivating towards electrophilic attack, making the ring electron-deficient. If an electrophilic substitution were to occur, it would be directed to the position meta to the deactivating groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bonds in this compound are generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds. However, with the development of specialized catalyst systems, C-F bond activation has become more feasible. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to form new carbon-carbon and carbon-nitrogen bonds at the positions of the fluorine atoms, although this would likely require harsh reaction conditions and highly active catalysts. wikipedia.orgorganic-chemistry.orgresearchgate.net For example, a Suzuki coupling with an arylboronic acid could potentially replace one of the fluorine atoms with an aryl group. researchgate.net Similarly, a Heck reaction could introduce a vinyl group. wikipedia.org

Table 3: Potential Reactions on the Aromatic Core

Reaction Type Reagent Example Potential Product
Nucleophilic Aromatic Substitution Sodium methoxide (B1231860) (NaOMe) 2-Fluoro-3-methoxy-4-formylbenzoic acid
Suzuki Coupling Phenylboronic acid (PhB(OH)₂) 2-Fluoro-3-phenyl-4-formylbenzoic acid

This compound is a molecule rich in chemical potential. The interplay of its three distinct functional groups—aldehyde, carboxylic acid, and a difluorinated aromatic ring—provides a wide array of possibilities for chemical transformations. While specific research on this compound is not extensively reported, its reactivity can be reliably predicted based on fundamental principles of organic chemistry. The aldehyde group offers pathways to alcohols, cyanohydrins, and a variety of unsaturated systems through condensation reactions. The carboxylic acid function allows for the synthesis of esters and amides. Finally, the activated aromatic ring opens the door for nucleophilic substitution and, with advanced catalytic methods, cross-coupling reactions. This versatility makes this compound a promising substrate for the synthesis of complex and potentially valuable molecules.

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The presence of two strongly electron-withdrawing fluorine atoms, a meta-directing formyl group, and a meta-directing carboxylic acid group collectively reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

The directing effects of the existing substituents would theoretically guide any potential incoming electrophile. The fluorine atoms are ortho, para-directing, while the formyl and carboxylic acid groups are meta-directing. This creates a complex regiochemical challenge. However, due to the severe deactivation of the ring, harsh reaction conditions would likely be required to facilitate any EAS reaction, which could lead to a mixture of products or decomposition. Currently, there are no specific studies in the scientific literature that detail the electrophilic aromatic substitution patterns of this compound.

Nucleophilic Aromatic Substitution on Fluorinated Systems

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, suggests that this compound could be a viable substrate for this type of transformation. The electron-withdrawing nature of the formyl and carboxylic acid groups would further activate the ring towards nucleophilic attack.

The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack. In this molecule, the fluorine at the 2-position is ortho to the formyl group and the fluorine at the 3-position is meta. Therefore, the fluorine at the 2-position would be the most probable site for substitution by a nucleophile. Despite this theoretical potential, there is a lack of published research specifically investigating the nucleophilic aromatic substitution reactions of this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The formyl group of this compound makes it a potential candidate for several important MCRs.

Aza-Diels-Alder (Povarov) Reactions

The Povarov reaction is a [4+2] cycloaddition that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. wikipedia.org The aldehyde component, in this case, could be this compound. The reaction proceeds through the in-situ formation of an imine from the aniline and aldehyde, which then reacts with the alkene. The electron-withdrawing fluorine atoms on the benzaldehyde (B42025) derivative could potentially influence the reactivity of the intermediate imine and the subsequent cycloaddition. However, a review of the current literature reveals no specific examples of the Povarov reaction utilizing this compound.

Biginelli and Hantzsch Reactions

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.org

In both reactions, the aldehyde component is crucial. While a wide variety of aromatic aldehydes have been successfully employed in these reactions, a search of scientific databases indicates that this compound has not yet been reported as a substrate in either the Biginelli or Hantzsch reactions. The electronic effects of the difluoro and carboxylic acid substituents would be expected to impact the reaction kinetics and yields, making it an interesting, yet unexplored, area of study.

Reaction TypeReactantsExpected Product ClassStatus of Research with this compound
Electrophilic Aromatic Substitution ElectrophileSubstituted this compoundNo specific data available
Nucleophilic Aromatic Substitution NucleophileSubstituted fluorobenzoic acid derivativeNo specific data available
Aza-Diels-Alder (Povarov) Reaction Aniline, Activated AlkeneTetrahydroquinolineNo specific data available
Biginelli Reaction β-ketoester, Urea/ThioureaDihydropyrimidinoneNo specific data available
Hantzsch Pyridine Synthesis β-ketoester, Ammonia/Ammonium AcetateDihydropyridineNo specific data available

While the structural features of this compound suggest a wide range of potential applications in synthetic organic chemistry, the current body of scientific literature lacks specific experimental data to confirm its reactivity in key chemical transformations. The exploration of its behavior in electrophilic and nucleophilic aromatic substitution reactions, as well as its utility in powerful multi-component reactions like the Povarov, Biginelli, and Hantzsch syntheses, remains a fertile and unchartered territory for future research. The insights gained from such studies would not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the influence of complex substitution patterns on the reactivity of aromatic systems.

Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Formylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of fluorinated formylbenzoic acids. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

In the ¹H NMR spectrum of a substituted benzoic acid, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern on the benzene (B151609) ring. For a compound like 4-formylbenzoic acid, the protons on the benzene ring typically appear as a set of doublets, reflecting their coupling to adjacent protons. The aldehyde proton is highly deshielded and appears as a singlet at a characteristic downfield position, typically around 10 ppm. The acidic proton of the carboxyl group is often broad and its chemical shift can vary depending on the solvent and concentration, but it is also found downfield.

For 2,3-difluoro-4-formylbenzoic acid, the two remaining aromatic protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of these J-couplings is indicative of the relative positions of the coupled nuclei.

Table 1: ¹H NMR Data for 4-Formylbenzoic Acid and a Related Fluorinated Benzoic Acid Derivative

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Formylbenzoic acid DMSO-d₆13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, 2H), 8.05 (d, 2H) chemicalbook.comchemicalbook.com
3-Bromo-4-fluorobenzoic acid CDCl₃8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H) rsc.org

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups are readily identifiable by their characteristic downfield chemical shifts (typically >160 ppm). The aromatic carbons exhibit shifts in the range of 110-160 ppm, with the carbons directly bonded to fluorine showing large C-F coupling constants. The specific chemical shifts and coupling constants help to unambiguously assign each carbon atom in the structure. For instance, in 4-formylbenzoic acid, distinct signals are observed for the carboxyl and aldehyde carbons, as well as for the four unique aromatic carbons. chemicalbook.com

Table 2: ¹³C NMR Data for 4-Formylbenzoic Acid

CompoundSolventChemical Shift (δ, ppm)
4-Formylbenzoic acid DMSO-d₆193.3 (CHO), 166.8 (COOH), 139.3, 135.0, 130.2, 129.8

This table is interactive. Click on the headers to sort.

¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. In this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 3. The coupling between these two fluorine atoms (F-F coupling) and the coupling to adjacent protons (H-F coupling) would provide further confirmation of their relative positions on the aromatic ring. For comparison, the ¹⁹F NMR spectrum of 3-bromo-4-fluorobenzoic acid shows a signal at -98.11 ppm. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal the H-H coupling network, helping to assign the adjacent protons on the aromatic ring. An HSQC spectrum correlates proton signals with their directly attached carbon atoms, providing definitive C-H attachments. For more complex structures like this compound, HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in establishing long-range (2-3 bond) H-C and F-C correlations, confirming the placement of the substituents around the aromatic ring.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, which have characteristic absorption frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) stretch of the carboxylic acid, the carbonyl (C=O) stretches of both the carboxylic acid and the aldehyde, and the C-F stretching vibrations. The O-H stretch typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and aldehyde are expected in the region of 1680-1760 cm⁻¹, and their exact positions can be influenced by electronic effects of the fluorine substituents. The C-F stretching vibrations usually appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

A detailed analysis of the FT-IR spectrum of 4-formylbenzoic acid has been performed, providing a basis for comparison. nih.gov Similarly, studies on related fluorinated benzoic acids, such as 2,3,4-trifluorobenzoic acid, offer insights into the influence of fluorine substitution on the vibrational frequencies. nih.gov

Table 3: Key FT-IR Absorption Bands for 4-Formylbenzoic Acid

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3000 (broad)
AldehydeC-H stretch~2850, ~2750
Carboxylic AcidC=O stretch~1700
AldehydeC=O stretch~1685
Aromatic RingC=C stretch~1600, ~1400
C-O Stretch / O-H BendC-O stretch, O-H in-plane bend~1300-1440

This table is interactive. Click on the headers to sort. Data is approximate and based on typical values for this compound class.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For this compound, the Raman spectrum is expected to be characterized by vibrations of the benzene ring, the carboxylic acid group, the formyl group, and the carbon-fluorine bonds.

Studies on analogous compounds like 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid provide insight into the expected Raman shifts. nih.gov The vibrational wavenumbers for these molecules have been determined through experimental techniques and compared with values calculated using density functional theory (DFT). nih.gov The presence of the formyl group in this compound would introduce additional characteristic bands, particularly the C-H stretching and bending vibrations of the aldehyde, as well as the C=O stretching of the aldehyde, which may couple with the carboxylic acid C=O stretch.

Table 1: Predicted Raman Vibrational Modes for this compound Based on Analogous Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound(s)
O-H Stretch (Carboxylic Acid) ~3000 2,3-Difluorobenzoic Acid nih.gov
C-H Stretch (Aldehyde) 2850-2950 4-Formylbenzoic Acid spectrabase.comchemicalbook.com
C=O Stretch (Carboxylic Acid) 1680-1710 2,3-Difluorobenzoic Acid nih.gov
C=O Stretch (Aldehyde) 1690-1715 4-Formylbenzoic Acid spectrabase.comchemicalbook.com
C=C Ring Stretch 1580-1620 2,3-Difluorobenzoic Acid nih.gov

This table is predictive and based on data from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups of both the carboxylic acid and the aldehyde.

Experimental data for 2,3-difluorobenzoic acid dissolved in ethanol (B145695) shows UV absorption bands that are assigned based on theoretical calculations. nih.gov For 4-formylbenzoic acid in hexane, absorption maxima are observed at 249 nm, 279 nm, and 298 nm. nih.gov The electronic structure and absorption bands are influenced by the interplay of the electron-withdrawing fluorine atoms, the carboxyl group, and the formyl group, all of which act on the benzene ring chromophore. The combination of these groups in this compound is likely to result in a complex UV-Vis spectrum with shifted absorption maxima compared to its analogues.

Table 2: UV-Vis Absorption Data for Compounds Analogous to this compound

Compound Solvent λmax (nm) log ε Reference
2,3-Difluorobenzoic Acid Ethanol Not specified Not specified nih.gov
4-Formylbenzoic Acid Hexane 249 4.24 nih.gov
279 3.22 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₈H₄F₂O₃, which corresponds to a molecular weight of approximately 186.11 g/mol .

The electron ionization mass spectrum of the related 4-formylbenzoic acid (molecular weight 150.13 g/mol ) shows prominent peaks at m/z 149, 150, 121, and others, corresponding to the loss of a hydrogen atom, the molecular ion, and the loss of the formyl group, respectively. chemicalbook.comnih.govnist.gov Similarly, 4-fluorobenzoic acid (molecular weight 140.11 g/mol ) displays a characteristic fragmentation pattern. nist.gov

For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z ≈ 186. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals such as •OH (hydroxyl radical), CO (carbon monoxide), •CHO (formyl radical), and •COOH (carboxyl radical).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Description
186 [C₈H₄F₂O₃]⁺ Molecular Ion
169 [C₈H₃F₂O₂]⁺ Loss of •OH
157 [C₇H₄F₂O]⁺ Loss of •CHO
141 [C₇H₃F₂O]⁺ Loss of •COOH

This table is predictive and based on established fragmentation patterns of similar aromatic acids and aldehydes.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro 4 Formylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons (electronic structure). For complex organic molecules like 2,3-Difluoro-4-formylbenzoic acid, methods such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are invaluable for obtaining insights into the molecule's ground state properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. It is widely used to determine the optimized geometric parameters (bond lengths and angles) and to simulate vibrational spectra (FT-IR and FT-Raman) of molecules.

In a study on the related compound 2,3-difluorobenzoic acid, researchers utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to compute its structural properties and vibrational wavenumbers. nih.gov The results from such calculations are typically compared with experimental data to validate the computational model. The optimized geometry provides the most stable conformation of the molecule, while the calculated vibrational frequencies, when scaled, show good agreement with experimental spectra, allowing for a detailed assignment of vibrational modes. nih.govresearchgate.net For this compound, DFT would be instrumental in understanding how the interplay between the electron-withdrawing fluorine atoms, the aldehyde group, and the carboxylic acid group influences the geometry and electronic landscape of the benzene (B151609) ring.

Second-order Møller-Plesset Perturbation Theory (MP2) is an ab initio method that incorporates electron correlation more explicitly than standard DFT functionals. It is often used to calculate a more accurate electronic energy and to refine the understanding of molecular structures, especially in systems where electron correlation is significant.

In the investigation of 2,3-difluorobenzoic acid, MP2 calculations were performed with the 6-311++G(d,p) basis set to determine the ground-state structural properties. nih.gov Comparing DFT and MP2 results is a common practice to assess the reliability of the computed geometries. While computationally more demanding than DFT, the MP2 method can provide a valuable benchmark for the accuracy of the DFT results. nih.govnih.gov For this compound, MP2 calculations would offer a higher level of theory to confirm the molecular conformation and electronic structure predicted by DFT.

Table 1: Overview of Computational Methods Applied to Analogues

MethodBasis SetInvestigated PropertiesReference Compound
DFT 6-311++G(d,p)Molecular conformation, vibrational analysis2,3-difluorobenzoic acid nih.gov
MP2 6-311++G(d,p)Ground state structural properties2,3-difluorobenzoic acid nih.gov
TD-DFT 6-311++G(d,p)Electronic properties, absorption spectra, HOMO-LUMO2,3-difluorobenzoic acid nih.gov

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.org It allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in an electronic spectrum, and oscillator strengths, which relate to the intensity of the absorption. mdpi.com

This approach was applied to 2,3-difluorobenzoic acid to study its electronic properties, including absorption wavelengths and excitation energies. nih.gov Such calculations are crucial for understanding the electronic transitions between molecular orbitals upon photoexcitation. chemrxiv.org For this compound, TD-DFT would be essential to predict its UV-Vis absorption spectrum and to analyze the nature of its excited states, identifying which electronic transitions are responsible for the observed absorption bands. nih.govvjst.vn

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor.

Table 2: Significance of Frontier Molecular Orbital Parameters

ParameterSignificance
HOMO Energy Correlates with the ability to donate electrons; higher energy indicates a better electron donor.
LUMO Energy Correlates with the ability to accept electrons; lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability. ajchem-a.com

Molecular Descriptors and Cheminformatics Applications for this compound Analogues

Cheminformatics utilizes molecular descriptors to predict the physicochemical and pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). These descriptors are calculated from the molecular structure and are essential in drug discovery and development.

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a widely used metric in medicinal chemistry to predict the permeability of drugs across biological membranes. researchgate.net

While the TPSA for this compound is not directly reported, the value for its isomer, 3,4-Difluoro-2-formylbenzoic acid, is calculated to be 54.4 Ų. nih.gov Given the same atomic composition, the TPSA for this compound is expected to be identical. This value is well within the favorable range for good oral bioavailability and cell permeability.

Table 3: TPSA Values and Predicted Permeability

TPSA ValueImplication for Permeability
< 140 Ų Associated with good intestinal absorption and cell membrane permeation. wikipedia.org
< 90 Ų Generally required for penetration of the blood-brain barrier (BBB). wikipedia.orgresearchgate.net
54.4 Ų (Value for isomer) Suggests the compound has a high probability of good cell permeability and the potential to cross the BBB. nih.gov

LogP Determination

The partition coefficient (LogP) is a crucial parameter in medicinal chemistry and materials science, quantifying the lipophilicity of a compound. acdlabs.com It is defined as the logarithm of the ratio of the concentration of a solute in an organic phase (typically octanol) to its concentration in an aqueous phase. acdlabs.com A positive LogP value indicates a preference for the lipid phase (more lipophilic), a negative value indicates a preference for the aqueous phase (more hydrophilic), and a value of zero signifies equal partitioning between the two phases. acdlabs.com Lipophilicity is a key factor influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com

CompoundPredicted LogP (XlogP)Source
2,4-Difluoro-3-formylbenzoic acid1.1 uni.lu

Rotatable Bonds and Hydrogen Bonding Networks

The conformational flexibility and intermolecular interactions of this compound are dictated by its rotatable bonds and its capacity for hydrogen bonding. These features are critical for understanding its crystal packing, solubility, and interaction with biological targets.

Rotatable Bonds: The molecule possesses several key rotatable bonds that define its three-dimensional shape. The most significant are the single bonds connecting the carboxylic acid and formyl groups to the benzene ring.

C(ring)-C(carboxyl) bond: Rotation around this bond determines the orientation of the carboxylic acid group relative to the ring. Computational studies on analogous molecules like 2-fluorobenzoic acid show that this rotation leads to different conformers (e.g., cis and trans), with significant energy barriers between them. nih.govuc.pt The cis conformation, where the carboxylic hydrogen is oriented toward the ring, is often stabilized, but repulsive interactions with ortho-substituents can influence the potential energy landscape. nih.govuc.pt

C(ring)-C(formyl) bond: Rotation of the aldehyde group is also possible, influencing its orientation relative to the adjacent fluorine atom and the carboxylic acid.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, enabling the formation of robust intermolecular networks.

Intermolecular Dimers: Like most carboxylic acids, this compound is expected to form strong, centrosymmetric dimers in the solid state through pairs of O-H···O hydrogen bonds between the carboxyl groups. nih.govucl.ac.uk This is a common and highly stable motif for benzoic acids.

Structural FeatureDescriptionSignificance
Rotatable BondsC(ring)-COOH, C(ring)-CHODetermines molecular conformation and steric profile. nih.govuc.pt
Hydrogen Bonding (Intermolecular)O-H···O (Carboxylic acid dimers)Primary interaction for forming stable crystal structures. nih.govucl.ac.uk
Hydrogen Bonding (Weak)C-H···O, C-H···FProvides additional stabilization to the molecular packing. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound Analogues

Theoretical chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms involving aromatic compounds. weizmann.ac.ilfrontiersin.org By modeling reactants, products, intermediates, and transition states, researchers can map out the energetic landscape of a reaction, predict its feasibility, and understand the role of substituents.

For analogues of this compound, computational studies have been instrumental in understanding a variety of transformations:

Enzymatic Reactions: DFT calculations have been used to investigate the detailed mechanism of enzymes like benzoylformate decarboxylase, which catalyzes the non-oxidative decarboxylation of a substrate structurally related to formylbenzoic acids. frontiersin.org These studies characterize the entire reaction pathway, including the formation of covalent intermediates with a thiamin diphosphate (B83284) (ThDP) cofactor and the energies of the transition states for key steps like decarboxylation and product release. frontiersin.org

Cycloaddition Reactions: The mechanisms of complex multi-step reactions, such as the [8+2] cycloadditions of dienylfurans, have been explored using DFT. pku.edu.cn These studies can distinguish between competing pathways (e.g., stepwise vs. concerted, [4+2] vs. [8+2]) by calculating the activation free energies for each potential route and identifying the rate-determining steps and key zwitterionic intermediates. pku.edu.cn

Isomerization Mechanisms: Ab initio methods have been applied to study the photoisomerization of azobenzene (B91143) derivatives, which are structurally distinct but provide insight into substituent effects. nih.gov Such studies can determine the preferred isomerization pathway (e.g., rotation vs. inversion) and calculate the energy barriers, revealing how electron-donating or electron-withdrawing groups influence the process. nih.gov

Catalytic Cycles: Computational modeling has been used to support proposed mechanisms in organometallic catalysis. For example, DFT calculations have substantiated the mechanism for the generation of rare chemical species from boranoanthracene precursors, involving steps of coordination, fragmentation, and aromatization. weizmann.ac.il

These theoretical investigations provide molecular-level insights that are often difficult to obtain through experimental means alone, aiding in the rational design of new reactions and catalysts. rsc.org

Reaction Type Studied in AnaloguesComputational MethodKey Insights Gained
Enzymatic DecarboxylationDFTCharacterization of intermediates and transition state energies. frontiersin.org
[8+2] CycloadditionDFTElucidation of competing multi-step reaction pathways. pku.edu.cn
Photochemical IsomerizationAb Initio MethodsDetermination of preferred mechanisms and substituent effects on energy barriers. nih.gov
Organometallic CatalysisDFTValidation of proposed catalytic cycles and reaction steps. weizmann.ac.il

Solvent Effects on the Reactivity and Photophysics of this compound Analogues

The choice of solvent can profoundly influence the rate, outcome, and spectroscopic properties of chemical processes. rsc.org For fluorinated aromatic compounds like the analogues of this compound, these effects are particularly significant due to the unique electronic properties conferred by the fluorine substituents.

Solvent Effects on Reactivity: Solvents can alter reaction rates and equilibria by differentially solvating the reactants, transition states, and products. rsc.orgwikipedia.org

Polarity Effects: According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants. wikipedia.org Conversely, reactions where charge is dispersed or destroyed in the transition state are often faster in nonpolar solvents. wikipedia.org For reactions involving aldehydes, solvent polarity can influence kinetics; for less reactive aldehydes, a more polar solvent can sometimes lead to a slower reaction. nih.gov

Specific Solvent Interactions: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents that can dramatically accelerate certain reactions. rsc.orgjst.go.jp Their strong hydrogen-bond-donating ability can stabilize transition states or activate substrates, leading to significant rate enhancements in processes like C-H functionalizations and ene reactions involving azo compounds. rsc.orgjst.go.jp

Solvent Effects on Photophysics (Solvatochromism): The absorption and emission spectra of molecules can shift depending on the polarity and hydrogen-bonding characteristics of the solvent, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This effect arises from the differential stabilization of the electronic ground and excited states by the solvent molecules. wikipedia.org

Stabilization of Excited States: For fluorinated benzenes, computational and experimental studies have revealed complex solvent-dependent photophysics. nih.gov While many aromatic molecules exhibit fluorescence from a ππ* excited state, highly fluorinated analogues can exhibit emission from a lower-energy πσ* state. nih.gov The σ* orbital is associated with the C-F bonds.

Red-Shifted Emission: In polar or hydrogen-bonding solvents like water or acetonitrile, this πσ* state can be significantly stabilized relative to the ground state. nih.gov This stabilization leads to a lower energy gap for emission, resulting in a pronounced red shift (a shift to longer wavelengths) in the fluorescence spectrum compared to the vapor phase or nonpolar solvents. nih.gov This effect is common for fluorinated aromatic compounds and is a key feature of their photophysical behavior. nih.gov

PhenomenonSolvent PropertyEffect on Analogues
ReactivityPolarityInfluences reaction rates based on transition state charge. wikipedia.orgnih.gov
ReactivityHydrogen-Bond Donation (e.g., HFIP)Can dramatically accelerate reactions through stabilization/activation. rsc.orgjst.go.jp
PhotophysicsPolarity / H-BondingCauses shifts in absorption/emission spectra (solvatochromism). wikipedia.org
PhotophysicsPolarity / H-BondingStabilizes πσ* excited states, leading to red-shifted fluorescence. nih.gov

Applications of 2,3 Difluoro 4 Formylbenzoic Acid in Advanced Organic Materials and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

In the field of organic synthesis, the efficiency and novelty of a target molecule often depend on the strategic selection of its foundational components, or building blocks. 2,3-Difluoro-4-formylbenzoic acid serves as a prime example of a versatile building block, enabling the construction of complex molecular architectures. semanticscholar.org Its utility stems from the presence of multiple, orthogonally reactive functional groups on a single, compact scaffold.

The carboxylic acid and aldehyde groups can undergo a wide array of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid halides, while the aldehyde is a substrate for reactions such as Wittig olefination, reductions to an alcohol, and various condensation reactions. smolecule.com The difluorinated aromatic ring is not merely a passive scaffold; the fluorine atoms influence the reactivity of the adjacent formyl group and can participate in or direct aromatic substitution reactions. This multi-functionality allows chemists to design intricate, multi-step syntheses where each part of the molecule can be addressed selectively. For instance, the aldehyde can be reacted first while protecting the carboxylic acid, or vice-versa, providing precise control over the synthetic pathway toward complex, high-value molecules.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF—such as pore size, surface area, and functionality—are directly determined by the choice of these components.

This compound is an excellent candidate for a bifunctional organic ligand in the design of novel MOFs. The primary point of connection to the metal centers is typically the carboxylate group, which can coordinate to metal ions to form the extended network structure of the framework. The aldehyde group, meanwhile, remains as a pendant functional group, decorating the internal pore surfaces of the MOF. semanticscholar.org

The synthesis of such MOFs would typically involve a solvothermal reaction, where the this compound and a selected metal salt (like zinc, copper, or magnesium salts) are heated in a solvent. researchgate.net The fluorine atoms can play a subtle but important role in the self-assembly process, potentially influencing the framework's topology through weak interactions and modifying the electronic environment of the pore. The result is a framework with accessible aldehyde groups poised for further chemical reactions.

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. It allows for the introduction of chemical functionalities that might not be stable under the conditions of MOF formation. The aldehyde groups lining the pores of a MOF made from this compound are ideal handles for PSM.

For example, these aldehyde groups can be reacted with various primary amines to form imines through a Schiff base condensation reaction. This strategy can be used to graft new functional molecules onto the MOF's internal surface, thereby tuning its properties for specific applications. Introducing chiral amines could create a chiral environment for enantioselective catalysis, while adding fluorescent molecules could lead to new sensory materials. nih.gov This ability to tailor the pore environment "on-demand" makes MOFs derived from this building block highly adaptable. semanticscholar.org

Precursor for the Synthesis of Novel Pharmaceutical Intermediates and Lead Compounds

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The structure of this compound makes it a valuable precursor for creating new pharmaceutical agents.

A "bioactive scaffold" is a core molecular structure from which a variety of potential drug compounds can be synthesized. This compound provides a fluorinated phenyl ring, a desirable motif in drug design. The fluorine atoms can improve the compound's ability to cross cell membranes and resist metabolic breakdown by enzymes in the body. Starting from this acid, medicinal chemists can build larger, more complex molecules. For example, the carboxylic acid can be coupled with various amines to generate a library of amide derivatives, while the aldehyde can be transformed into other functional groups, leading to diverse molecular scaffolds for biological screening. globalscientificjournal.com

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to a vast number of pharmaceuticals. The dual reactivity of this compound provides an efficient entry into various heterocyclic systems. nih.gov

The aldehyde and carboxylic acid groups can react with bifunctional reagents in condensation reactions to form new rings. For instance:

Reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone or phthalazinone systems.

Condensation with hydroxylamine (B1172632) could yield isobenzofuranone oximes.

Multicomponent reactions involving this building block can generate complex heterocyclic structures like isoindolo[2,1-a]quinazolinones in a single step. nih.goveurjchem.com

These reactions are crucial for discovering new lead compounds in drug development programs, as they allow for the rapid assembly of diverse and novel chemical structures. nih.gov

ReagentResulting Heterocyclic System
Hydrazine derivativesPyridazinones, Phthalazinones
HydroxylamineIsobenzofuranone Oximes
Bifunctional Amines/AmidesFused ring systems (e.g., Quinazolinones)

Utilization in Solid-Phase and Ionic Liquid-Supported Organic Synthesis

The unique structural features of this compound, namely the presence of a reactive carboxylic acid, an aldehyde group, and a difluorinated aromatic ring, make it a versatile building block for solid-phase and ionic liquid-supported organic synthesis. These techniques offer significant advantages in terms of purification, automation, and green chemistry.

Immobilization Strategies

The covalent attachment of this compound to a solid support or an ionic liquid is the crucial first step in its application in supported synthesis. The choice of immobilization strategy depends on the desired synthetic outcome, as the molecule can be anchored through its carboxylic acid functionality, leaving the aldehyde group free for subsequent reactions, or vice versa.

Immobilization on Solid Supports:

For solid-phase organic synthesis (SPOS), the carboxylic acid group of this compound is typically anchored to a resin. Common resins for this purpose include those with alcohol or amine functionalities.

Ester Linkage: The most straightforward approach involves the esterification of the carboxylic acid with a hydroxyl-functionalized resin, such as the widely used Wang resin or Merrifield resin that has been converted to its hydroxymethyl form. Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this process. This strategy leaves the formyl group available for transformations such as reductive amination, Wittig reactions, or the synthesis of heterocyclic scaffolds. wikipedia.org

Amide Linkage: Alternatively, an amine-functionalized resin can be used to form a more robust amide bond. This would be advantageous for synthetic routes that involve harsh reaction conditions where an ester linkage might be labile.

Fluorous Solid-Phase Extraction (F-SPE): The presence of two fluorine atoms opens up the possibility of employing fluorous chemistry for separation. wikipedia.orgnih.gov In this approach, a "light" fluorous tag could be attached to the molecule, allowing for its separation from non-fluorinated reagents and byproducts using a fluorous-derivatized solid phase, such as fluorous reverse-phase silica (B1680970) gel. nih.govacs.org This technique is particularly useful for parallel synthesis and high-throughput screening.

Immobilization on Ionic Liquid Supports:

Ionic liquids (ILs) can act as soluble supports, combining the advantages of homogeneous catalysis with the ease of product separation typical of heterogeneous systems.

Esterification to a Hydroxyl-Functionalized Ionic Liquid: Similar to solid-phase synthesis, this compound can be attached to a hydroxyl-functionalized ionic liquid, for example, one based on an imidazolium (B1220033) or pyridinium (B92312) cation with an alkyl alcohol side chain. The esterification can be achieved using methods like the DCC/DMAP coupling strategy. wikipedia.org The resulting ionic liquid-supported molecule remains in solution during the reaction, and upon completion, the ionic liquid's unique physical properties (e.g., low volatility, immiscibility with certain organic solvents) can be exploited for easy separation of the product.

The table below summarizes potential immobilization strategies for this compound.

Support TypeFunctional Group on SupportLinkage FormedKey ReagentsResulting Available Functionality
Solid Support (e.g., Wang Resin)HydroxylEsterDCC, DMAPFormyl Group
Solid Support (e.g., Amino-Merrifield Resin)AmineAmideDCC, HOBtFormyl Group
Fluorous Solid PhasePerfluorinated Alkyl ChainsAdsorption-Carboxylic Acid and Formyl Group
Ionic Liquid SupportHydroxylEsterDCC, DMAPFormyl Group

Green Chemistry Aspects in Supported Synthesis

The use of this compound in solid-phase and ionic liquid-supported synthesis aligns well with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Advantages in Solid-Phase Synthesis:

Simplified Purification: A major green advantage of SPOS is the elimination of traditional chromatographic purification after each synthetic step. The resin-bound product can be purified by simple filtration and washing, significantly reducing the consumption of organic solvents.

Use of Excess Reagents: Reactions can be driven to completion by using an excess of soluble reagents, which can then be easily washed away from the resin-bound product. This improves reaction efficiency and reduces the need for extensive purification to remove unreacted starting materials.

Automation: Solid-phase synthesis is amenable to automation, which can lead to more efficient and reproducible processes, reducing both human error and waste.

Fluorous Synthesis for Greener Separations: The application of fluorous solid-phase extraction (F-SPE) offers a particularly green separation method. nih.govtcichemicals.com It often replaces large volumes of organic solvents used in traditional chromatography with a recyclable fluorous solid phase and more environmentally benign elution solvents. tcichemicals.com The high affinity of the fluorinated substrate for the fluorous stationary phase allows for efficient separation and recovery. wikipedia.org

Advantages in Ionic Liquid-Supported Synthesis:

Recyclable Reaction Media: Ionic liquids are often referred to as "green solvents" due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). dcu.ie After a reaction, the ionic liquid support, along with any dissolved catalysts, can often be recovered and reused for multiple cycles, leading to a significant reduction in waste. researchgate.net

Enhanced Reaction Rates and Selectivities: In some cases, ionic liquids can act as both the solvent and a catalyst, potentially increasing reaction rates and selectivities. This can lead to more efficient processes with higher atom economy. The choice of the cation and anion of the ionic liquid can be tailored to influence the reaction outcome. researchgate.net

Solvent-Free Reaction Conditions: The use of an ionic liquid as the reaction medium can sometimes eliminate the need for any additional organic solvents, further enhancing the green credentials of the synthetic process. researchgate.net

The following table highlights the green chemistry benefits of utilizing this compound in supported synthesis.

Synthesis MethodGreen Chemistry AdvantageDescription
Solid-Phase SynthesisWaste ReductionEliminates the need for chromatographic purification, reducing solvent usage.
High EfficiencyUse of excess reagents drives reactions to completion, improving yields.
AutomationEnables high-throughput synthesis with reduced manual intervention and waste.
Fluorous SPEGreen SeparationsReplaces large volumes of organic solvents with a recyclable solid phase. nih.govtcichemicals.com
Ionic Liquid-Supported SynthesisRecyclabilityIonic liquid support and catalysts can often be recycled and reused. researchgate.net
Reduced VOCsThe low volatility of ionic liquids minimizes air pollution. dcu.ie
Improved Reaction ConditionsCan lead to faster reactions and higher selectivity, sometimes eliminating the need for organic solvents. researchgate.net

Synthesis and Characterization of Derivatized and Analogous Structures of 2,3 Difluoro 4 Formylbenzoic Acid

Systematic Functional Group Modifications and Their Impact on Reactivity

The reactivity of 2,3-difluoro-4-formylbenzoic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the aldehyde, and the two fluorine atoms on the aromatic ring. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the benzene (B151609) ring, which in turn influences the reactivity of the carboxylic acid and formyl groups.

The increased acidity of the carboxylic acid group is a direct consequence of the electron-withdrawing nature of the fluorine substituents. This enhanced acidity can facilitate reactions such as esterification and amidation under milder conditions compared to non-fluorinated analogs.

The aldehyde group, while also activated by the electron-withdrawing fluorine atoms, can participate in a wide range of reactions typical of aromatic aldehydes. These include nucleophilic additions, reductive aminations, and oxidations. The presence of the adjacent carboxylic acid and fluorine atoms can, however, introduce steric hindrance that may modulate the accessibility of the formyl group to bulky reagents.

Preparation of Esters, Amides, and Other Functional Derivatives

The carboxylic acid and aldehyde functionalities of this compound are amenable to a variety of derivatization reactions, leading to the formation of esters, amides, and other functional derivatives.

Esters: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. A confirmed derivative of this compound is methyl 2,3-difluoro-4-formylbenzoate . bldpharm.com While the specific synthesis of this methyl ester is not detailed in readily available literature, it can be prepared through standard esterification methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. bldpharm.com

Amides: The formation of amides from this compound can be achieved through various modern synthetic protocols. Direct condensation of the carboxylic acid with an amine can be mediated by reagents such as titanium(IV) chloride (TiCl₄) or boric acid. chemicalbook.comaromsyn.com The use of TiCl₄ in pyridine (B92270) has been shown to be effective for a wide range of substrates, providing the corresponding amides in good yields. chemicalbook.com Alternatively, solvent-free methods using boric acid as a catalyst offer a greener approach to amide synthesis. aromsyn.com These general methods are applicable to this compound for the synthesis of a library of amide derivatives.

The following table summarizes general methods for the synthesis of esters and amides that can be applied to this compound.

DerivativeGeneral MethodReagentsReference
EstersFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) bldpharm.com
AmidesTiCl₄-mediated condensationAmine, TiCl₄, Pyridine chemicalbook.com
AmidesBoric acid-catalyzed condensationAmine, Boric Acid aromsyn.com

Synthesis of Hybrid Structures Incorporating this compound Motif

The trifunctional nature of this compound makes it an excellent scaffold for the synthesis of complex hybrid molecules. The aldehyde and carboxylic acid groups can be selectively reacted to introduce diverse molecular fragments.

An illustrative example of the construction of a complex hybrid structure, although not with the difluoro analog, is the synthesis of an adamantyl 4-formylbenzoate (B8722198) condensed with o-aminobenzenethiol to form a Schiff base, which is then complexed with a nickel ion. bldpharm.com This demonstrates a multi-step synthesis where the carboxylic acid is first esterified with adamantanol, and the aldehyde group is subsequently reacted to form an imine.

Adapting this strategy to this compound would involve:

Esterification of the carboxylic acid with a desired alcohol.

Schiff base formation by reacting the aldehyde group with a primary amine.

Further functionalization or complexation to generate the final hybrid structure.

The presence of the fluorine atoms in the this compound motif can impart unique properties to the resulting hybrid molecules, such as increased metabolic stability or altered binding affinities in biological systems.

Future Research Directions and Emerging Opportunities in 2,3 Difluoro 4 Formylbenzoic Acid Chemistry

Development of Novel Catalytic Approaches for Synthesis and Transformation

The synthesis and functionalization of fluorinated aromatic compounds like 2,3-difluoro-4-formylbenzoic acid are areas ripe for innovation. While traditional methods exist for the preparation of fluorinated benzoic acids, emerging research is focused on developing more efficient and selective catalytic systems. google.com

One promising avenue is the use of transition metal catalysts. For instance, rhodium-mediated decarboxylative conjugate addition has been demonstrated for other fluorinated benzoic acids, suggesting a potential strategy for C-C bond formation starting from this compound. nih.gov Another approach involves the use of vanadium-centered metal-organic frameworks (MOFs) which have shown the ability to selectively catalyze the aerobic oxidation of benzyl (B1604629) alcohol to either benzaldehyde (B42025) or benzoic acid by simply adjusting the reaction temperature. rsc.org This level of control could be instrumental in transformations involving the formyl group of the target molecule.

Furthermore, the development of catalysts for the selective transformation of one functional group in the presence of the other is a key challenge. For example, a catalyst that selectively reduces the aldehyde to an alcohol without affecting the carboxylic acid, or vice-versa, would be highly valuable. The exploration of bimetallic-organic frameworks with tailored acidic sites could also offer new catalytic possibilities for this difunctional molecule. acs.orgresearchgate.net

Table 1: Potential Catalytic Transformations for this compound

Catalytic ApproachPotential TransformationKey Advantage
Rhodium-mediated DecarboxylationC-C bond formation at the carboxylic acid positionDirect functionalization via decarboxylation nih.gov
Vanadium-based MOFsSelective oxidation/reduction of the formyl groupTunable selectivity based on reaction conditions rsc.org
Bimetallic-Organic FrameworksVarious transformations at either functional groupTailorable catalytic activity through metal and ligand choice acs.orgresearchgate.net

Exploration of Photoinduced Reactions and Photochemistry

The photochemistry of aromatic aldehydes is a well-established field, and this compound presents an intriguing substrate for photoinduced reactions. beilstein-journals.orgacs.orgnih.gov Upon photoexcitation, benzaldehyde and its derivatives can undergo a variety of transformations, including radical formation and participation in Paterno–Büchi reactions. beilstein-journals.orgnih.gov The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to influence its photophysical properties and reactivity.

Future research could investigate the photochemical behavior of this compound in different solvents and in the presence of various reaction partners. researchgate.net For example, photocycloaddition reactions with alkenes could lead to the formation of novel oxetane (B1205548) structures. rsc.org Additionally, the use of visible-light photoredox catalysis could open up new avenues for the functionalization of the aromatic ring or the transformation of the formyl and carboxyl groups. mdpi.com The development of catalyst-free photochemical fluorination methods for aromatic carbonyl compounds also suggests that direct C-H fluorination could be a possibility under specific photochemical conditions. chemrxiv.org

Advanced Material Science Applications Beyond MOFs

While metal-organic frameworks (MOFs) represent a significant application for functionalized benzoic acids, the potential of this compound extends to other advanced materials. wpi.eduacs.org The presence of fluorine atoms can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. shokubai.co.jpnih.gov

One area of exploration is the synthesis of novel fluorinated polymers. acs.org The difunctional nature of this compound allows it to act as a monomer in polymerization reactions. For example, the carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the aldehyde could participate in reactions to form other polymer backbones or be used for post-polymerization modification. Aromatic fluorine compounds are already used as raw materials for various fluorinated polymers. shokubai.co.jp

Furthermore, the unique electronic properties endowed by the fluorine atoms could be exploited in the design of materials for electronic and optoelectronic applications. For instance, fluorinated benzoic acid derivatives have been investigated for their use in liquid crystals. ossila.com The specific substitution pattern of this compound could lead to materials with desirable properties for applications such as organic light-emitting diodes (OLEDs) or sensors.

Expanding the Scope of Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. acs.orgsemanticscholar.org The presence of both an aldehyde and a carboxylic acid makes this compound an ideal candidate for a variety of MCRs, including the Ugi and Passerini reactions. baranlab.orgnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. csic.esnih.gov In the case of this compound, the molecule itself provides two of the necessary components. This intramolecular Ugi reaction could lead to the formation of complex heterocyclic scaffolds. Similarly, the Passerini three-component reaction (P-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide, could also be explored. baranlab.orgcsic.esnih.gov

Future research should focus on exploring the reactivity of this compound in these and other MCRs. nih.govresearchgate.net Varying the other components in the reaction, such as the amine and isocyanide in the Ugi reaction, would allow for the creation of diverse chemical libraries for drug discovery and other applications.

Table 2: Potential Multi-Component Reactions with this compound

ReactionComponentsPotential Product Class
Intramolecular Ugi ReactionThis compound, Amine, IsocyanideComplex heterocyclic scaffolds csic.esnih.gov
Intramolecular Passerini ReactionThis compound, Isocyanideα-Acyloxy carboxamides baranlab.orgcsic.esnih.gov
Other MCRsThis compound, various reactantsDiverse, highly functionalized molecules nih.govresearchgate.net

High-Throughput Synthesis and Screening of Derivatives

Given the potential of this compound as a versatile building block, its use in high-throughput synthesis workflows is a significant opportunity. By combining automated synthesis with the multi-component reactions described above, vast libraries of derivatives could be prepared.

Following synthesis, high-throughput screening (HTS) techniques can be employed to identify compounds with interesting biological or material properties. For fluorinated compounds, 19F-NMR-based screening methods are particularly powerful. researchgate.neteurekaselect.comacs.orgbenthamdirect.comscilit.com These techniques are highly sensitive and can be used to screen large mixtures of compounds for binding to a biological target. researchgate.neteurekaselect.comacs.orgbenthamdirect.comscilit.com This combination of high-throughput synthesis and screening could accelerate the discovery of new drugs and materials derived from this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3-difluoro-4-formylbenzoic acid, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and formylation of benzoic acid derivatives. For example, fluorination can be achieved via electrophilic substitution using HF-based reagents or fluoroborates, while formylation may employ Vilsmeier-Haack conditions (POCl₃/DMF). Key intermediates like 2,3-difluoro-4-hydroxybenzaldehyde (CAS RN: 676500-39-3) can be oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Optimization involves controlling reaction temperature (<0°C for fluorination to minimize side reactions) and using anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorine positions (δ ~ -120 to -150 ppm for aromatic fluorines). 1H^{1}\text{H} NMR can resolve formyl proton signals (δ ~10 ppm), but overlapping peaks may require 2D-COSY or HSQC.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 200.02 [M-H]⁻). Discrepancies in purity can arise from residual solvents or byproducts; use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purification .
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities, particularly the orientation of fluorine and formyl groups .

Q. How does the electronic effect of fluorine substituents influence the reactivity of the formyl and carboxylic acid groups?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms (meta and para to the formyl group) increases the electrophilicity of the formyl carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). For the carboxylic acid, fluorine’s inductive effect lowers the pKa (~2.5–3.0), making it more acidic than non-fluorinated analogs. Reactivity can be quantified via DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to model transition states. For example, in nucleophilic aromatic substitution, calculate Fukui indices to identify electrophilic centers. The formyl group’s para-fluorine may direct substitution to the ortho position due to steric and electronic effects. Compare activation energies (ΔG‡) for competing pathways using Gaussian or ORCA software .

Q. What strategies address contradictions in experimental vs. computational data for this compound’s solubility and stability?

  • Methodological Answer : Discrepancies often arise from solvent polarity or crystal packing effects. For solubility:

  • Experimentally, measure logP via shake-flask method (octanol/water).
  • Computationally, use COSMO-RS solvation models.
    • For stability:
  • Perform accelerated degradation studies (40°C/75% RH) and compare with DFT-predicted bond dissociation energies (BDEs) of C-F bonds. Contradictions may indicate unaccounted solvent interactions or lattice stabilization in crystalline forms .

Q. How can isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) elucidate mechanistic pathways in derivatization reactions?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 3,5-difluorobenzoic-d₃ acid, CAS RN: 1219798-70-5 ) to track hydrogen/deuterium exchange in acidic conditions via 1H^{1}\text{H} NMR. For oxygen-sensitive reactions (e.g., esterification), use 18O^{18}\text{O}-labeled water to confirm nucleophilic attack on the carbonyl carbon. MS/MS fragmentation patterns can distinguish between 16O^{16}\text{O}/18O^{18}\text{O} incorporation .

Q. What are the challenges in crystallizing this compound, and how can polymorph control be achieved?

  • Methodological Answer : Fluorine’s small size and high electronegativity disrupt crystal packing. Use slow evaporation from DMSO/EtOH mixtures (1:3 v/v) at 4°C to favor monoclinic P2₁/c symmetry. For polymorph control, employ additives like ionic liquids (e.g., [BMIM][BF₄]) to template specific hydrogen-bonding networks (carboxylic acid dimers vs. catemers) .

Methodological Notes

  • Computational Tools : Prioritize functionals with exact-exchange corrections (e.g., B3LYP) for fluorinated systems .
  • Synthetic Caution : Fluorinated intermediates may hydrolyze under basic conditions; use Schlenk lines for moisture-sensitive steps .
  • Data Validation : Cross-reference NMR shifts with PubChem’s predicted spectra (https://pubchem.ncbi.nlm.nih.gov ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.